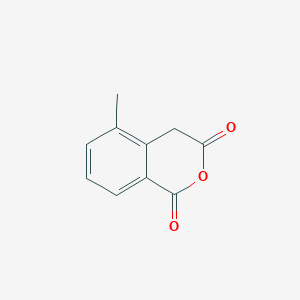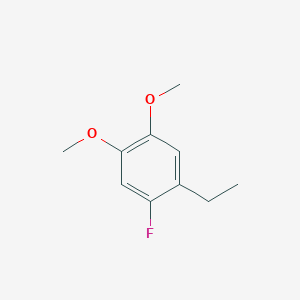
7-Amino-5-fluoro-8-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-5-fluoro-8-quinolinol is a fluorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities, including antibacterial, antimalarial, and anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of 7-Amino-5-fluoro-8-quinolinol may involve large-scale chemical processes, including the use of fluorinating agents and catalysts to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Amino-5-fluoro-8-quinolinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .
Applications De Recherche Scientifique
7-Amino-5-fluoro-8-quinolinol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research focuses on its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials, such as liquid crystals and dyes
Mécanisme D'action
The mechanism of action of 7-Amino-5-fluoro-8-quinolinol involves its interaction with specific molecular targets, such as bacterial DNA gyrase and topoisomerase IV. By inhibiting these enzymes, the compound prevents DNA replication and transcription, leading to bacterial cell death. This mechanism is similar to that of other fluoroquinolones, which are known for their high antibacterial activity .
Comparaison Avec Des Composés Similaires
- Norfloxacin
- Ciprofloxacin
- Ofloxacin
- Moxifloxacin
Comparison: 7-Amino-5-fluoro-8-quinolinol is unique due to its specific substitution pattern, which can result in different biological activities compared to other fluoroquinolones. For example, the presence of the amino group at the 7-position and the fluorine atom at the 5-position can enhance its antibacterial properties and reduce resistance development .
Conclusion
This compound is a valuable compound in medicinal chemistry, with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and mechanism of action make it a promising candidate for further research and development.
Propriétés
Numéro CAS |
18472-07-6 |
|---|---|
Formule moléculaire |
C9H7FN2O |
Poids moléculaire |
178.16 g/mol |
Nom IUPAC |
7-amino-5-fluoroquinolin-8-ol |
InChI |
InChI=1S/C9H7FN2O/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H,11H2 |
Clé InChI |
GPAIZMDJURPNPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C(=C2N=C1)O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile](/img/structure/B11911281.png)
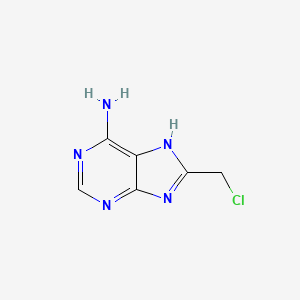
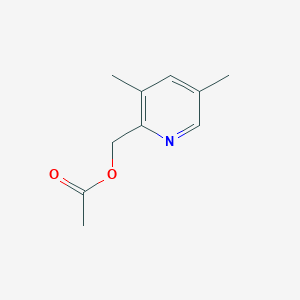



![8-Azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11911313.png)
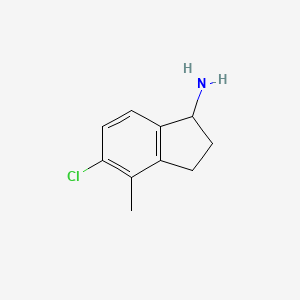
![Benzo[b][1,8]naphthyridine](/img/structure/B11911330.png)
